molecular formula C18H20BrFN2O3S B345940 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine CAS No. 898650-85-6

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine

Cat. No. B345940
CAS RN: 898650-85-6
M. Wt: 443.3g/mol
InChI Key: GBKRYMFTPDFQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine, also known as B-FMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. B-FMP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the practical synthesis of compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This synthesis process addresses the challenges associated with the high costs and toxic nature of certain reagents, proposing an alternative method that could be applicable to related compounds, including "1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine" (Qiu et al., 2009).

Pharmacological Profile

Piperazine derivatives are recognized for their significant medicinal potential, manifesting in various therapeutic uses such as antipsychotic, antihistamine, anticancer, and antiviral applications. The slight modification in the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, suggesting a wide pharmacological scope for "this compound" and similar compounds (Rathi et al., 2016).

Therapeutic Potential

Piperazine and its analogues have been extensively studied for their anti-mycobacterial activity, demonstrating potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the therapeutic potential of piperazine-based compounds in treating tuberculosis and possibly other bacterial infections, setting a precedent for the research and development of "this compound" in antimicrobial therapy (Girase et al., 2020).

Antipsychotic and Neuropharmacological Actions

Arylcycloalkylamines, including phenyl piperidines and piperazines, are pharmacophoric groups found in several antipsychotic agents. Research indicates that the arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, relevant to the neuropharmacological profile of compounds like "this compound" (Sikazwe et al., 2009).

properties

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O3S/c1-13-11-16(19)17(25-2)12-18(13)26(23,24)22-9-7-21(8-10-22)15-5-3-14(20)4-6-15/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKRYMFTPDFQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.